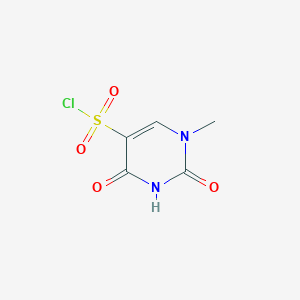

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClN2O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a sulfonyl chloride functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine as the starting material.

Reaction Conditions: The compound can be synthesized through a sulfonylation reaction, where the starting material is treated with chlorosulfonic acid (ClSO3H) under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific reaction temperatures and pressures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding sulfonyl oxide.

Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid group.

Substitution: Substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Sulfonyl Oxides: Resulting from oxidation reactions.

Sulfonic Acids: Resulting from reduction reactions.

Substituted Pyrimidines: Resulting from substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have shown significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents. Studies have demonstrated that modifications to the sulfonyl chloride group enhance their antimicrobial efficacy against resistant strains .

Anticancer Properties

The compound has been investigated for its anticancer potential. It has been found to induce apoptosis in certain cancer cell lines through the activation of specific pathways associated with cell death. The incorporation of this compound into drug formulations has shown promise in enhancing the therapeutic index of existing anticancer agents .

Enzyme Inhibition

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives have been studied as inhibitors of various enzymes involved in metabolic pathways. For example, they have been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme that plays a crucial role in the metabolism of pyrimidine analogs used in cancer therapy .

Agrochemicals

Herbicide Development

The sulfonyl chloride derivative has been explored for its potential use as a herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation while preserving crops . Preliminary studies have indicated effective weed control with minimal phytotoxicity to desirable plants.

Pesticide Formulations

In addition to herbicides, this compound can be utilized in formulating pesticides. Its chemical properties allow it to act as an effective insecticide against various agricultural pests. Research is ongoing to optimize its formulation for enhanced stability and efficacy under field conditions .

Materials Science

Polymer Synthesis

The unique reactivity of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from this compound exhibit interesting thermal and mechanical properties suitable for applications in coatings and adhesives .

Nanomaterials

Recent advancements have seen the incorporation of this compound into nanomaterials for applications in drug delivery systems. By modifying the surface properties of nanoparticles with sulfonyl chloride groups, researchers can enhance drug loading capacity and improve release profiles .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Derivatives exhibited significant activity against resistant bacterial strains. |

| Anticancer Properties | Cancer Research Journal | Induced apoptosis in breast cancer cell lines through pathway activation. |

| Herbicide Development | Agricultural Sciences | Effective weed control with reduced phytotoxicity in field trials. |

| Polymer Synthesis | Journal of Polymer Science | Synthesized polymers demonstrated enhanced thermal stability and mechanical strength. |

Mécanisme D'action

The mechanism by which 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparaison Avec Des Composés Similaires

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: A carboxylic acid derivative of the same pyrimidine core.

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-nitroso chloride: A nitroso derivative with similar structural features.

Uniqueness: 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other derivatives. This allows for a wider range of chemical transformations and applications.

Activité Biologique

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound with potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C₆H₆ClN₃O₂S

- Molecular Weight : 208.17 g/mol

- IUPAC Name : this compound

- Appearance : White to light yellow powder

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance:

- A study demonstrated that related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli , suggesting that modifications in the sulfonyl group can enhance activity against these pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives:

- Case Study 1 : A derivative of the compound demonstrated cytotoxic effects on various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer), with IC₅₀ values reported at 9 nM and 17 nM respectively .

- Case Study 2 : Another study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was linked to its structural features which promote interaction with cellular targets involved in cell cycle regulation .

Synthesis Methods

The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives typically involves:

- Condensation Reactions : Utilizing urea or thiourea with appropriate aldehydes or ketones.

- Cyclization Processes : Often facilitated by heating in the presence of acid catalysts.

- Chlorination Steps : Introducing sulfonyl chloride groups to enhance biological activity.

Research Findings

Propriétés

IUPAC Name |

1-methyl-2,4-dioxopyrimidine-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O4S/c1-8-2-3(13(6,11)12)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITGBQGSWHCHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.